A Predictive Analysis for Drug Development Professionals: Unveiling the Potential of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
A Predictive Analysis for Drug Development Professionals: Unveiling the Potential of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Abstract: The landscape of modern drug discovery necessitates the exploration of novel chemical entities that offer unique structural and functional characteristics. This whitepaper presents a forward-looking analysis of the yet-to-be-synthesized molecule, 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. In the absence of empirical data, this guide leverages established principles of medicinal chemistry and draws upon the known properties of its constituent moieties—the 1,4'-bipiperidine core and the carbohydrazide functional group—to construct a predictive profile. We will propose a viable synthetic pathway, outline a robust analytical characterization strategy, and explore potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising new chemical space.
Introduction: A Molecule of Untapped Potential
The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive framework for targeting a wide array of biological receptors. The piperidine moiety is a common feature in pharmaceuticals targeting the central nervous system, as well as in oncology and infectious disease therapeutics.[1]
The carbohydrazide functional group, a derivative of hydrazine, is a versatile chemical entity known for its reactivity and its role as a linker in various bioactive molecules. It is often employed in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products.
The novel combination of these two pharmacophores in 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide presents an intriguing subject for investigation. The methylation at the 1'-position of the bipiperidine core is anticipated to influence its basicity and pharmacokinetic profile. This guide will provide a comprehensive, albeit predictive, examination of this molecule's chemical properties and potential utility in drug development.
Predicted Physicochemical and Chemical Properties
While empirical data for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is not yet available, we can infer its likely properties based on its constituent parts. The 1'-methyl-1,4'-bipiperidine core provides a lipophilic and basic character, while the carbohydrazide moiety introduces polarity and hydrogen bonding capabilities.
| Property | Predicted Value | Rationale |
| Molecular Formula | C12H25N5O | Based on the combination of a methylated bipiperidine and a carbohydrazide group. |
| Molecular Weight | ~255.36 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to related carbohydrazide and bipiperidine compounds. |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and methanol. | The carbohydrazide group enhances water solubility. |
| Reactivity | The carbohydrazide moiety is expected to be reactive, capable of undergoing condensation reactions with aldehydes and ketones. It also possesses reducing properties. |
Proposed Synthetic Pathway
A plausible synthetic route to 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide would involve a multi-step process, beginning with commercially available starting materials. The key steps would be the formation of the bipiperidine core, followed by the introduction of the carbohydrazide functional group.
Step-by-Step Methodology:
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Reductive Amination to form the Bipiperidine Core:
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To a reaction vessel, add N-methyl-4-piperidone and 4-aminopiperidine.
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Dissolve the reactants in a suitable solvent, such as methanol or dichloromethane.
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Add a reducing agent, for instance, sodium triacetoxyborohydride, in a portion-wise manner.
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Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 1'-Methyl-1,4'-bipiperidine.
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Purify the product via column chromatography.
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Acylation to introduce a precursor for the carbohydrazide:
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Dissolve the purified 1'-Methyl-1,4'-bipiperidine in an appropriate aprotic solvent.
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React with a suitable acylating agent, such as ethyl chloroformate, in the presence of a base to yield the corresponding carbamate.
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Hydrazinolysis to form the final carbohydrazide:
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Treat the resulting carbamate with hydrazine hydrate, typically in an alcoholic solvent.
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Heat the reaction mixture under reflux for several hours.
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Monitor the reaction for the disappearance of the starting material.
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Upon completion, cool the reaction and isolate the 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, which may precipitate from the solution.
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Further purification can be achieved by recrystallization.
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Visualizing the Synthetic Workflow:
Caption: Proposed synthetic pathway for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.
Analytical Characterization Strategy
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Key Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should reveal characteristic signals for the methyl group, the piperidine ring protons, and the protons of the carbohydrazide group.
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¹³C NMR will provide information on the carbon skeleton of the molecule.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
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Infrared (IR) Spectroscopy:
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The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbohydrazide group.
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High-Performance Liquid Chromatography (HPLC):
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HPLC analysis will be essential for determining the purity of the final compound and for monitoring the progress of the synthesis.
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Experimental Protocol: Purity Analysis by HPLC-MS
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Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column is a suitable starting point.
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Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Flow Rate: 0.5 mL/min.
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Injection Volume: 5 µL.
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MS Detection:
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Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
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Scan a mass range that includes the expected molecular weight of the target compound.
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Data Analysis: Integrate the peak corresponding to the product to determine its purity. The mass spectrum should confirm the presence of the molecular ion [M+H]⁺.
Potential Therapeutic Applications and Research Directions
The unique structural features of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide suggest several potential avenues for therapeutic research.
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Oncology: The 1,4'-bipiperidine scaffold is present in some anticancer agents.[1] It would be prudent to screen this compound for cytotoxic activity against a panel of cancer cell lines. The carbohydrazide moiety could also be explored as a linker for conjugating the molecule to other anticancer drugs or targeting ligands.
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Neuropharmacology: Piperidine derivatives are well-known for their activity in the central nervous system.[1] This compound could be evaluated for its affinity to various CNS receptors, such as dopamine, serotonin, and opioid receptors.
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Antimicrobial Agents: The carbohydrazide functional group has been incorporated into some antimicrobial compounds. Investigating the antibacterial and antifungal properties of this molecule would be a worthwhile endeavor.
Visualizing a Research Decision Tree:
Caption: A decision tree for the initial biological evaluation of the target compound.
Conclusion
While 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide remains a hypothetical molecule, this in-depth predictive analysis provides a solid foundation for its future investigation. By understanding the properties of its constituent parts, we have proposed a viable synthetic route, a comprehensive analytical strategy, and promising directions for therapeutic research. This document serves as a testament to the power of predictive science in guiding the exploration of new frontiers in drug discovery. The synthesis and evaluation of this novel compound are warranted to fully uncover its potential contributions to medicinal chemistry.
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